1-Nitro-2-(3,3,3-trifluoropropoxy)benzene
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Overview
Description
1-Nitro-2-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoropropoxy group (-OCH2CF3) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves the nitration of 2-(3,3,3-trifluoropropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Nitro-2-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives under specific conditions.
Scientific Research Applications
1-Nitro-2-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropoxy group can influence the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
1-Nitro-2-(3,3,3-trifluoropropoxy)benzene can be compared with other similar compounds, such as:
1-Nitro-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group (-CF3) instead of a trifluoropropoxy group. It exhibits different reactivity and applications.
1-Nitro-3-(2-nitro-vinyl)-benzene:
1-Nitro-3-(1,1,2,2-tetrafluoro-ethoxy)-benzene: The presence of a tetrafluoro-ethoxy group (-OCH2CF2CF2H) differentiates this compound from this compound in terms of reactivity and applications.
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-nitro-2-(3,3,3-trifluoropropoxy)benzene |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)5-6-16-8-4-2-1-3-7(8)13(14)15/h1-4H,5-6H2 |
InChI Key |
KQQOOHUIKYWMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(F)(F)F |
Origin of Product |
United States |
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